molecular formula C9H14O2 B6221553 (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde CAS No. 2757961-36-5

(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde

Cat. No.: B6221553
CAS No.: 2757961-36-5
M. Wt: 154.21 g/mol
InChI Key: IIJZNASJBXAGKF-CBLAIPOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S,7s)-3-oxabicyclo[331]nonane-7-carbaldehyde is a bicyclic organic compound with a unique structure that includes an oxabicyclo ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde typically involves the formation of the bicyclic ring system followed by the introduction of the aldehyde group. One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by oxidation to introduce the aldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products

    Oxidation: Formation of (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid.

    Reduction: Formation of (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

Uniqueness

(1R,5S,7s)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde is unique due to its specific combination of a bicyclic ring system and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2757961-36-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

(1R,5S)-3-oxabicyclo[3.3.1]nonane-7-carbaldehyde

InChI

InChI=1S/C9H14O2/c10-4-7-1-8-3-9(2-7)6-11-5-8/h4,7-9H,1-3,5-6H2/t7?,8-,9+

InChI Key

IIJZNASJBXAGKF-CBLAIPOGSA-N

Isomeric SMILES

C1[C@@H]2CC(C[C@H]1COC2)C=O

Canonical SMILES

C1C2CC(CC1COC2)C=O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.